molecular formula C11H11NO5 B11801904 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole CAS No. 1706465-13-5

5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole

Cat. No.: B11801904
CAS No.: 1706465-13-5
M. Wt: 237.21 g/mol
InChI Key: VTQVMNBIFOCCAM-UHFFFAOYSA-N
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Description

5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C11H11NO5. It is a derivative of benzo[d][1,3]dioxole, which is a structural motif found in various natural products and synthetic compounds. The presence of the nitro group and the cyclobutoxy group in its structure makes it a compound of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of benzo[d][1,3]dioxole derivatives followed by the introduction of the cyclobutoxy group. One common method involves the reaction of 5-chloromethyl-6-nitrobenzo[d][1,3]dioxole with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyclobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutoxy group, to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkoxides, bases like sodium hydride (NaH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: 5-Cyclobutoxy-6-aminobenzo[d][1,3]dioxole.

    Substitution: Various alkoxy-substituted benzo[d][1,3]dioxole derivatives.

    Oxidation: Cyclobutoxy-substituted ketones or carboxylic acids.

Scientific Research Applications

5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    5-Chloromethyl-6-nitrobenzo[d][1,3]dioxole: A precursor in the synthesis of 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole.

    5-Methoxy-6-nitrobenzo[d][1,3]dioxole: Another derivative with a methoxy group instead of a cyclobutoxy group.

    6-Nitrobenzo[d][1,3]dioxole: The parent compound without any substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties compared to its analogs. The cyclobutoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

1706465-13-5

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

5-cyclobutyloxy-6-nitro-1,3-benzodioxole

InChI

InChI=1S/C11H11NO5/c13-12(14)8-4-10-11(16-6-15-10)5-9(8)17-7-2-1-3-7/h4-5,7H,1-3,6H2

InChI Key

VTQVMNBIFOCCAM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)OC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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